molecular formula C20H15F4N3O2S B1241557 (4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine

(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine

Cat. No.: B1241557
M. Wt: 437.4 g/mol
InChI Key: LHTCYTITHFDZQG-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(difluoromethoxy)phenyl]-N-[6-[4-(difluoromethoxy)phenyl]-2,3-dihydroimidazo[2,1-b]thiazol-5-yl]methanimine is a member of imidazoles.

Scientific Research Applications

Antimicrobial Activity

A key application of compounds similar to (4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine is in antimicrobial activity. Studies have shown that some imidazothiazole derivatives exhibit promising antimicrobial activities. This includes a range of imidazo[2,1-b][1,3]thiazole derivatives synthesized for their antimicrobial properties, demonstrating the potential of such compounds in combating microbial infections (Shankerrao et al., 2017).

Synthesis and Characterization

The synthesis and characterization of imidazothiazole derivatives have been a significant area of research. Methods for synthesizing these compounds have evolved, emphasizing environmentally friendly and efficient processes. For instance, microwave-assisted synthesis in green mediums like PEG-400 and water has been developed for benzo[d]imidazo[2,1-b]thiazoles, highlighting the advancements in synthesizing such compounds (Wagare et al., 2019).

Anti-Cancer and Antioxidant Activities

Another critical application of compounds in this class is in anti-cancer and antioxidant activities. Research has reported the synthesis of imidazo[2,1-b]Thiazole derivatives with subsequent evaluation for their antioxidant activity. Some of these derivatives have exhibited significant anti-cancer activities, indicating their potential in cancer therapy (Hussein & Al-lami, 2022).

Properties

Molecular Formula

C20H15F4N3O2S

Molecular Weight

437.4 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-N-[6-[4-(difluoromethoxy)phenyl]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methanimine

InChI

InChI=1S/C20H15F4N3O2S/c21-18(22)28-14-5-1-12(2-6-14)11-25-17-16(26-20-27(17)9-10-30-20)13-3-7-15(8-4-13)29-19(23)24/h1-8,11,18-19H,9-10H2/b25-11+

InChI Key

LHTCYTITHFDZQG-OPEKNORGSA-N

Isomeric SMILES

C1CSC2=NC(=C(N21)/N=C/C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

SMILES

C1CSC2=NC(=C(N21)N=CC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Canonical SMILES

C1CSC2=NC(=C(N21)N=CC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine
Reactant of Route 2
(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine
Reactant of Route 3
(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine
Reactant of Route 4
Reactant of Route 4
(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine
Reactant of Route 5
Reactant of Route 5
(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine
Reactant of Route 6
(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine

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